

Step-by-step guide for synthesizing and purifying the TAT-P110 peptide

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Compound of Interest		
Compound Name:	TAT-P110	
Cat. No.:	B15603523	Get Quote

Application Notes: Synthesis and Purification of TAT-P110 Peptide

Introduction

The **TAT-P110** peptide is a rationally designed, cell-permeable peptide inhibitor that selectively targets the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1).[1][2] Excessive mitochondrial fission, mediated by the Drp1-Fis1 interaction, is implicated in the pathology of numerous neurodegenerative diseases and ischemic injuries.[1][3] **TAT-P110** is a conjugate of a seven-amino-acid peptide from Drp1 (P110: DLLPRGS) and the cell-penetrating peptide derived from the HIV-1 trans-activator of transcription (TAT: YGRKKRRQRRR), often linked by a glycine spacer.[2][4] By inhibiting aberrant mitochondrial fission, P110 has demonstrated neuroprotective effects, reducing mitochondrial fragmentation, reactive oxygen species (ROS) production, and subsequent cell death in preclinical models.[1][5]

These application notes provide a comprehensive guide for the chemical synthesis, purification, and characterization of the **TAT-P110** peptide, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The key quantitative data for the **TAT-P110** peptide are summarized in the table below for easy reference.



Parameter	Value	Reference
Full Sequence	H-Tyr-Gly-Arg-Lys-Lys-Arg- Arg-Gln-Arg-Arg-Arg-Gly-Gly- Asp-Leu-Leu-Pro-Arg-Gly-Ser- NH2	[5]
Sequence Shortening	YGRKKRRQRRRGGDLLPRG S	[6]
Molecular Weight (Avg.)	~2411.8 g/mol	[5]
Typical Purity (Post-HPLC)	>95%	[1][7]
Form	Lyophilized white powder	[5]
Counter-ion	Trifluoroacetic acid (TFA)	[5]
Storage Conditions	Store lyophilized peptide at -20°C or below.	[5][6]

Experimental Protocols

The synthesis of **TAT-P110** is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[10][11]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of TAT-P110

This protocol outlines the manual synthesis of **TAT-P110** on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, etc.)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)



- Deprotection Solution: 20% Piperidine in DMF
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activator: DIPEA (N,N-Diisopropylethylamine)
- Inert gas (Nitrogen or Argon)
- Peptide synthesis vessel with a fritted disc

Methodology:

- Resin Preparation:
 - Place the Rink Amide resin in the synthesis vessel.
 - Swell the resin by washing with DMF (3x) and then DCM (3x), agitating for 5-10 minutes for each wash.
- First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):
 - Fmoc Deprotection: Remove the Fmoc protecting group from the resin by adding 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.
 - Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
 - Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq. relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.
 - Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture with nitrogen bubbling for 2 hours at room temperature.
 - Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.



Subsequent Amino Acid Cycles:

- Repeat the Fmoc deprotection, washing, activation, and coupling steps for each subsequent amino acid in the sequence (Gly, Arg(Pbf), Pro, etc.) from the C-terminus to the N-terminus.
- Monitoring: A ninhydrin test can be performed after each coupling step to ensure the reaction has gone to completion (a negative result indicates a successful coupling).

Final Deprotection:

- After the final amino acid (Tyr(tBu)) has been coupled, perform a final Fmoc deprotection step as described above to reveal the N-terminal amine.
- Wash the resin thoroughly with DMF (5x) followed by DCM (5x) and dry the peptide-resin under vacuum.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials and Reagents:

- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
 Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.)
- Cold diethyl ether
- Centrifuge and centrifuge tubes

Methodology:

- Cleavage Reaction:
 - Place the dried peptide-resin in a reaction vessel.
 - Add the freshly prepared cleavage cocktail to the resin.



- Agitate the mixture at room temperature for 2-3 hours.
- · Peptide Precipitation:
 - Filter the resin and collect the filtrate, which contains the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate dropwise into a 50-fold excess of icecold diethyl ether.
 - Allow the peptide to fully precipitate at -20°C for at least 30 minutes.
- Peptide Collection:
 - Pellet the white precipitate by centrifugation (e.g., 3000 x g for 10 minutes).
 - Carefully decant and discard the diethyl ether.
 - Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.
- Drying:
 - Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain a white powder.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to isolate the full-length product from truncated sequences and other impurities.[1][12]

Materials and Equipment:

- Preparative RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in deionized water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer (freeze-dryer)



Methodology:

- Sample Preparation: Dissolve the crude peptide powder in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added.
 Centrifuge to remove any insoluble material.
- Purification Run:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
 - Inject the dissolved crude peptide onto the column.
 - Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at an appropriate flow rate.
 - Monitor the elution profile by measuring absorbance at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Solvent Removal: Combine the fractions containing the pure peptide. Remove the acetonitrile by rotary evaporation.
- Lyophilization: Freeze the remaining aqueous solution and lyophilize it to obtain the purified **TAT-P110** peptide as a fluffy, white, TFA salt.

Protocol 4: Quality Control and Characterization

The purity and identity of the final product must be confirmed.[1][8]

- Analytical RP-HPLC:
 - Inject a small amount of the purified peptide onto an analytical C18 column.
 - Run a fast gradient (e.g., 5% to 95% acetonitrile in 30 minutes).
 - Purity is determined by integrating the area of the main peak relative to the total peak area at 220 nm. The desired purity is typically >95%.
- Mass Spectrometry (MS):

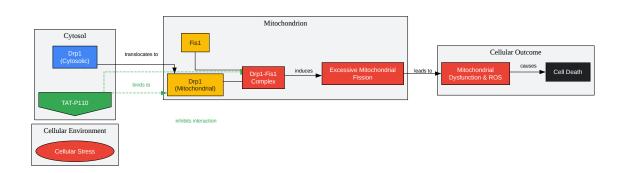


- Analyze the purified peptide using MALDI-TOF or ESI-MS to confirm its molecular weight.
- The observed mass should match the calculated theoretical mass of the TAT-P110 sequence.

Diagrams: Signaling Pathway and Experimental Workflow

Visual representations of the **TAT-P110** mechanism and the synthesis process aid in understanding the complex relationships and procedures.

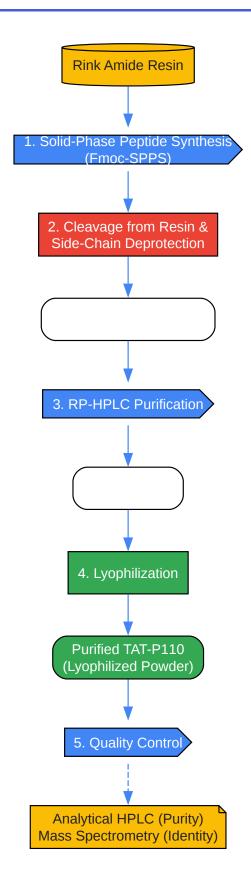




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Caption: Drp1-mediated mitochondrial fission pathway and its inhibition by TAT-P110.





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Caption: Workflow for the synthesis and purification of the TAT-P110 peptide.



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